4-Isobutyl-2-phenyl-2-oxazoline-5-one

Übersicht

Beschreibung

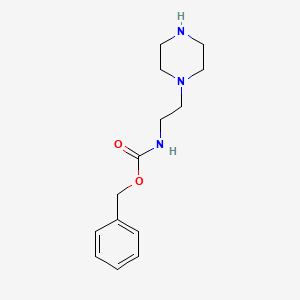

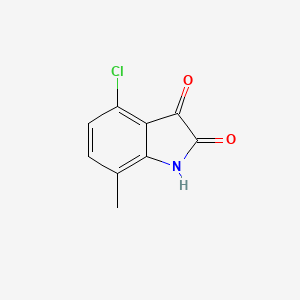

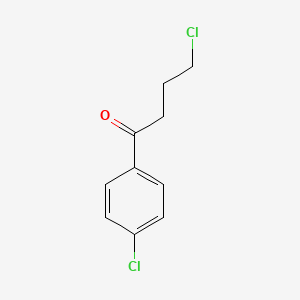

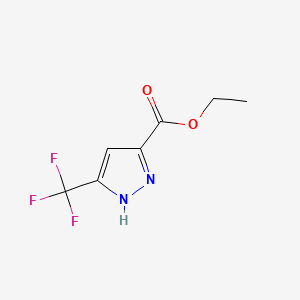

4-Isobutyl-2-phenyl-2-oxazoline-5-one is a chemical compound with the molecular formula C13H15NO2. It is a type of oxazoline, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .

Synthesis Analysis

The synthesis of oxazolines, including 4-Isobutyl-2-phenyl-2-oxazoline-5-one, has been a subject of numerous studies. For instance, various 2-oxazolines were prepared from aromatic aldehydes and 2-aminoethanol with pyridinium hydrobromide perbromide in water at room temperature . The reaction of aromatic aldehydes with ethylenediamine gave 2-imidazolines in good yields under the same reaction conditions .Molecular Structure Analysis

The molecular structure of 4-Isobutyl-2-phenyl-2-oxazoline-5-one can be represented by the SMILES stringCC(C)CC1=NC(=O)OC1C2=CC=CC=C2 . This indicates that the molecule contains an isobutyl group, a phenyl group, and an oxazoline ring. Chemical Reactions Analysis

Oxazolines, including 4-Isobutyl-2-phenyl-2-oxazoline-5-one, can undergo various chemical reactions. For example, they can undergo geometric isomerization and hydrogen abstraction from solvent .Physical And Chemical Properties Analysis

4-Isobutyl-2-phenyl-2-oxazoline-5-one is a solid . Its molecular weight is 217.26 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

-

Biomedical Applications

- Poly(2-oxazoline)s have shown great potential in the biomedical field . They have excellent physical and biological properties, and their structure and function are highly tunable .

- They have been used in drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .

- The water solubility of poly(2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for the development of technologies such as drug delivery, protein modification, and anti-fouling interfaces .

- Compared with the traditional gold standard poly(ethylene glycol), the stability and biological properties of poly(2-oxazoline)s are more excellent .

-

Pharmaceutical Applications

-

Industrial Applications

-

Natural Product Chemistry

-

Polymer Applications

-

Material Science

-

Synthesis of Oxazoles

-

Flow Chemistry

- Oxazolines have been synthesized in flow during the synthesis of o-methyl siphonazole, hennoxazole A, and bisoxazoline PyBox chiral ligands . This approach greatly improved the safety profile of the reaction compared to the batch synthesis, as well as providing pure products without need for additional purification .

-

Biological Activities

-

Synthesis of Oxazoles

-

Flow Chemistry

- Oxazolines have been synthesized in flow during the synthesis of o-methyl siphonazole, hennoxazole A, and bisoxazoline PyBox chiral ligands . This approach greatly improved the safety profile of the reaction compared to the batch synthesis, as well as providing pure products without need for additional purification .

-

Biological Activities

Eigenschaften

IUPAC Name |

4-(2-methylpropyl)-2-phenyl-4H-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)8-11-13(15)16-12(14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHIINOMBFPLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)OC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374776 | |

| Record name | 4-Isobutyl-2-phenyl-2-oxazoline-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isobutyl-2-phenyl-2-oxazoline-5-one | |

CAS RN |

25163-98-8 | |

| Record name | 4-Isobutyl-2-phenyl-2-oxazolin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25163-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isobutyl-2-phenyl-2-oxazoline-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.